Orthogonal Cleavage Selectivity: ODmb vs. OtBu
Fmoc-Asp-ODmb provides a uniquely mild acid-labile orthogonal deprotection that is incompatible with no other standard Fmoc/tBu protecting group. The 2,4-dimethoxybenzyl ester is quantitatively cleaved under 1% TFA in dichloromethane (with 10% anisole as scavenger) [1], whereas the tBu ester (Fmoc-Asp-OtBu) and all other tBu-based side-chain protecting groups require concentrated TFA (typically ≥90%) for complete removal and remain essentially intact under 1% TFA/DCM conditions . This creates a genuine orthogonality: the ODmb ester is cleaved while tBu ethers, Boc carbamates, and Trt groups are fully retained on the resin-bound peptide.
| Evidence Dimension | Minimum effective TFA concentration for complete deprotection |
|---|---|
| Target Compound Data | 1% TFA in DCM (with 10% anisole), room temperature, followed by standard Fmoc removal with piperidine |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH requires >90% TFA (global cleavage cocktail: TFA/H₂O/TIS 95:2.5:2.5 v/v/v) for complete tBu ester removal; Fmoc-Asp-OAll requires Pd(Ph₃P)₄ (not acid-labile at any practical TFA concentration); Fmoc-Asp-ODmab requires 2% hydrazine in DMF |
| Quantified Difference | ~90-fold difference in TFA concentration requirement between ODmb (1% TFA) and OtBu (>90% TFA for full deprotection). ODmb is the only building block among these comparators that enables selective Asp side-chain liberation under conditions that leave all tBu-, Boc-, and Trt-protected residues intact. |
| Conditions | On-resin peptide; ODmb cleavage: 1% TFA, 10% anisole in DCM; global tBu cleavage: TFA/anisole/water 95:2.5:2.5 v/v/v. Validated in the synthesis of cyclic peptides comprising 7–14 amino acid residues (Brugghe et al., 1994). |
Why This Matters
This orthogonality is the enabling feature for multi-step on-resin synthetic strategies—including head-to-tail cyclization, side-chain-to-side-chain lactam formation, and site-specific conjugation—that are impossible with the non-orthogonal Fmoc-Asp-OtBu building block.
- [1] Brugghe HF, Timmermans HAM, van Unen LMA, ten Hove GJ, van de Werken G, Poolman JT, Hoogerhout P. Int J Pept Protein Res. 1994 Feb;43(2):166-72. doi: 10.1111/j.1399-3011.1994.tb00518.x. PMID: 8200735. View Source
